A Comprehensive Technical Guide to the Physicochemical Properties of trans-4-Aminocyclohexanecarboxylic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, non-aromatic cyclohexyl scaffold provides a unique three-dimensional structure that is of significant interest in medicinal chemistry for the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This technical guide provides an in-depth overview of the core physicochemical properties of trans-4-Aminocyclohexanecarboxylic acid, complete with experimental protocols and visual workflows to aid researchers in their laboratory endeavors.
Physicochemical Properties
The key physicochemical properties of trans-4-Aminocyclohexanecarboxylic acid are summarized in the table below, providing a quick reference for researchers. These values represent a compilation of data from various scientific sources and commercial suppliers.
| Property | Value | Reference |
| Chemical Structure | [1] | |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | >300 °C | [3] |
| Boiling Point | 276.9 °C at 760 mmHg (Predicted) | |
| pKa₁ (Carboxylic Acid) | ~4.46 (Predicted) | [4] |
| pKa₂ (Amine) | ~10.25 (Predicted) | |
| Water Solubility | Soluble | [2][4] |
| LogP (Octanol-Water Partition Coefficient) | -1.3 to 0.5885 | [5] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental property for compound identification and purity assessment.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline trans-4-Aminocyclohexanecarboxylic acid is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup:
-
Mel-Temp: The capillary tube is inserted into the heating block of the apparatus.
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within the Thiele tube.
-
-
Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-2 °C).
Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter that influences a drug's absorption and distribution. The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[6][7]
Apparatus:
-
Conical flasks or vials with stoppers
-
Shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C)
-
Analytical balance
-
pH meter
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Saturated Solution: An excess amount of trans-4-Aminocyclohexanecarboxylic acid is added to a known volume of purified water in a conical flask.
-
Equilibration: The flask is sealed and placed in a shaker at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed to allow the undissolved solid to settle.
-
Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.[1][4][5]
Apparatus:
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker
-
Centrifuge (if necessary)
-
Analytical instruments for quantification (e.g., HPLC-UV, LC-MS)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Phase Preparation: Equal volumes of n-octanol and water are mixed and shaken vigorously to pre-saturate each phase with the other. The two phases are then separated.
-
Partitioning: A known amount of trans-4-Aminocyclohexanecarboxylic acid is dissolved in either the aqueous or the octanol phase. This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to break up any emulsions.
-
Quantification: The concentration of the compound in both the aqueous and the octanol phases is determined using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Visualizing Key Processes
To further aid in the understanding of the practical application of trans-4-Aminocyclohexanecarboxylic acid, the following diagrams illustrate a generalized workflow for its synthesis and a typical experimental workflow for its physicochemical characterization.
Caption: Synthesis workflow for trans-4-Aminocyclohexanecarboxylic acid.
Caption: Experimental workflow for physicochemical characterization.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of trans-4-Aminocyclohexanecarboxylic acid. The tabulated data offers a convenient summary for laboratory reference, while the detailed experimental protocols provide practical guidance for the determination of these critical parameters. The inclusion of visual workflows for synthesis and characterization aims to enhance the understanding of the practical considerations involved in working with this important chemical intermediate. For researchers and professionals in drug development, a firm grasp of these fundamental properties is indispensable for accelerating the discovery and optimization of new and effective medicines.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
